Technical Guide: Mechanism of Action of Splitomicin in Yeast Sir2 Inhibition
Technical Guide: Mechanism of Action of Splitomicin in Yeast Sir2 Inhibition
The following technical guide details the mechanism of action, chemical biology, and experimental interrogation of Splitomicin, a small-molecule inhibitor of the yeast Silent Information Regulator 2 (Sir2).
Executive Summary
Splitomicin is a cell-permeable, small-molecule inhibitor identified through a phenotypic screen for the loss of gene silencing in Saccharomyces cerevisiae. It selectively inhibits the NAD⁺-dependent deacetylase activity of Sir2 (and its homolog Hst1 ), creating a phenocopy of a sir2Δ null mutant. Unlike generic sirtuin inhibitors (e.g., nicotinamide), splitomicin possesses a distinct naphthopyranone scaffold that targets the acetyl-lysine binding channel, exhibiting a non-competitive kinetic profile with respect to NAD⁺. This guide delineates its molecular mechanism, structure-activity relationships (SAR), and validated protocols for assessing its activity in vitro and in vivo.
The Target: Sir2 Deacetylation Mechanism
To understand splitomicin’s inhibition, one must first master the Sir2 catalytic cycle. Sir2 is not a simple hydrolytic enzyme; it couples deacetylation to NAD⁺ cleavage.[1]
The Catalytic Cycle
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Substrate Binding: Sir2 binds the acetylated lysine substrate (Ac-Lys) and the cosubstrate NAD⁺.
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ADP-Ribosylation: The nicotinamide moiety of NAD⁺ is cleaved, forming an O-alkylamidate intermediate between the acetyl group and ADP-ribose.
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Deacetylation: The intermediate collapses, transferring the acetyl group to the ADP-ribose 2'-OH, yielding O-acetyl-ADP-ribose (OAADPR) , the deacetylated peptide, and free nicotinamide.
Splitomicin Intervention
Splitomicin does not compete directly with NAD⁺. Instead, it is proposed to occupy the hydrophobic pocket adjacent to the acetyl-lysine binding tunnel. Its binding creates a steric blockade or induces a conformational shift that prevents the productive formation or collapse of the imidate intermediate.
Visualization: Sir2 Catalytic Cycle & Inhibition
The following diagram illustrates the kinetic flow and the specific blockade point of splitomicin.
Figure 1: The Sir2 catalytic cycle showing the non-competitive entry of Splitomicin, which sequesters the enzyme or enzyme-substrate complex away from catalysis.
Chemical Biology & Structure-Activity Relationship (SAR)
Splitomicin (1,2-dihydro-3H-benzo[b]cyclopenta[d]pyran-3-one) is chemically fragile. Understanding this instability is critical for experimental success.
Key Structural Features[2][3]
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Lactone Ring: The core pharmacophore.[2] Hydrolysis of this lactone ring opens the molecule, rendering it inactive .
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Naphthalene Moiety: Provides the hydrophobic bulk necessary to dock into the Sir2 acetyl-lysine channel.
The Hydrolysis-Potency Paradox
Early studies by Bedalov et al. noted a correlation between the rate of lactone hydrolysis and inhibitory potency. This led to two hypotheses:
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Mechanism-Based Inhibition: The compound reacts covalently within the active site.
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Electronic Fit: The electron deficiency required for binding to the hydrophobic pocket inadvertently makes the lactone prone to hydrolysis. Current consensus favors the latter: Splitomicin is a reversible, non-competitive inhibitor, but its potency is linked to the electrophilicity of the carbonyl carbon, which also dictates its instability in aqueous buffers.
Expert Insight: When performing assays, never store splitomicin in aqueous dilution for long periods. Prepare fresh stocks in DMSO and dilute immediately before use.
Physiological Effects in S. cerevisiae
In yeast, Sir2 is required for silencing at three loci: Telomeres, Mating-type loci (HML/HMR), and rDNA.[3] Splitomicin treatment results in:
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Telomeric Silencing Loss: Genes placed near telomeres (e.g., URA3) become transcriptionally active.
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Mating Type Deregulation: Simultaneous expression of a and α information leads to sterility in haploids.
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rDNA Recombination: Loss of suppression of recombination at ribosomal DNA repeats.
Experimental Protocols
Protocol A: In Vitro Sir2 Deacetylation Assay
This assay measures the release of [³H]-acetate from a chemically acetylated histone peptide.[4] It is the gold standard for quantifying Sir2 kinetics.
Materials:
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Recombinant Yeast Sir2 (or Hst1).
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Substrate: [³H]-acetyl-histone H4 peptide (residues 1-20).
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Cofactor: NAD⁺ (Stock 10 mM).
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Inhibitor: Splitomicin (dissolved in DMSO).
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Stop Solution: 0.1 M HCl / 0.16 M Acetic Acid.
Workflow:
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Reaction Mix: In a microcentrifuge tube, combine:
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25 µL Assay Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
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Sir2 Enzyme (50-200 nM final).
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Splitomicin (0 - 100 µM). Note: Keep DMSO constant < 2%.
-
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Initiation: Add 5 µL of substrate mix (NAD⁺ + [³H]-Peptide). Incubate at 30°C for 30 minutes.
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Quenching: Add 30 µL Stop Solution to halt the reaction.
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Extraction: Add 400 µL Ethyl Acetate. Vortex vigorously for 10 seconds.
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Quantification: Centrifuge to separate phases. Transfer 300 µL of the upper (organic) phase to a scintillation vial containing fluid. Count CPM.
Data Analysis:
Calculate % Inhibition relative to DMSO control.
Protocol B: In Vivo Telomeric Silencing Assay (Spot Assay)
This phenotypic assay validates cell permeability and target engagement.
Strain Requirement: S. cerevisiae strain with a telomeric reporter (e.g., Tel-VII-L::URA3).
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Silenced State (Sir2 Active): URA3 is OFF. Cells grow on 5-FOA (5-fluoroorotic acid) but die on media lacking Uracil (-URA).
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Desilenced State (Sir2 Inhibited): URA3 is ON. Cells die on 5-FOA (toxic metabolite) but grow on -URA.
Workflow Visualization:
Figure 2: Experimental workflow for determining intracellular Sir2 inhibition using the URA3 telomeric reporter system.[6][3][5]
Step-by-Step:
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Culture: Grow yeast to mid-log phase (OD600 ~ 0.5) in YPD or SC complete media.
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Dilution: Prepare 10-fold serial dilutions of the culture (OD 0.1, 0.01, 0.001, 0.0001) in sterile water.
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Plating: Spot 5 µL of each dilution onto two sets of plates:
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Set A (Control): SC Complete + DMSO.
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Set B (Test): SC + 5-FOA + Splitomicin (20 µM).
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Set C (Counter-Test): SC -URA + Splitomicin (20 µM).
-
-
Incubation: Incubate at 30°C for 2-3 days.
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Interpretation:
-
Effective Inhibition: Cells on Set B (5-FOA + Drug) should show reduced growth compared to DMSO control if the drug breaks silencing. Correction: If Sir2 is active (DMSO), cells grow on 5-FOA. If Sir2 is inhibited (Splitomicin), URA3 turns ON, converting 5-FOA to toxic 5-fluorouracil, killing the cells.
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Therefore:Reduced growth on 5-FOA plates containing Splitomicin indicates successful Sir2 inhibition.
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Quantitative Data Summary
The following table summarizes the typical potency and selectivity profile of Splitomicin.
| Parameter | Value / Characteristic | Notes |
| IC50 (Yeast Sir2) | ~ 60 µM | Dependent on assay conditions (specifically pH). |
| IC50 (Hst1) | ~ 60 µM | Hst1 is the closest homolog to Sir2. |
| IC50 (Hst2, Hst3) | > 200 µM | High selectivity against other yeast sirtuins. |
| IC50 (Human SIRT1) | > 200 µM | Poor activity against mammalian orthologs. |
| Mode of Inhibition | Non-competitive | With respect to NAD+ and Acetyl-peptide. |
| Stability (t1/2) | < 30 min at pH 8.0 | Rapid hydrolysis of lactone ring. |
References
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Bedalov, A., Gatbonton, T.,wp, W. P., & Simon, J. A. (2001). Identification of a small molecule inhibitor of Sir2p. Proceedings of the National Academy of Sciences, 98(26), 15113–15118.
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Posakony, J., Hirao, M., Stevens, S., Simon, J. A., & Bedalov, A. (2004). Inhibitors of Sir2: Evaluation of splitomicin analogues.[6] Journal of Medicinal Chemistry, 47(10), 2635–2644.[6]
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Hirao, M., Posakony, J., Nelson, M., Hyland, C., Simon, J. A., & Bedalov, A. (2003). Identification of selective inhibitors of NAD+-dependent deacetylases using phenotypic screens in yeast. Journal of Biological Chemistry, 278(52), 52773–52782.
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Neugebauer, R. C., Uchiechowska, U., Meier, R., Hitzerd, S. M., Vereb, G., Furst, R., ... & Sippl, W. (2008). Structure-activity studies on splitomicin derivatives as sirtuin inhibitors and computational prediction of binding mode.[7] Journal of Medicinal Chemistry, 51(5), 1203-1213.
Sources
- 1. moazed.hms.harvard.edu [moazed.hms.harvard.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Budding Yeast Silencing Complexes and Regulation of Sir2 Activity by Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.fredhutch.org [research.fredhutch.org]
- 5. 34.237.233.138 [34.237.233.138]
- 6. Inhibitors of Sir2: evaluation of splitomicin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies on splitomicin derivatives as sirtuin inhibitors and computational prediction of binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
